3-(3-Methoxyphenoxy)-propyl chloride
Description
3-(3-Methoxyphenoxy)-propyl chloride is an organochloride compound featuring a methoxyphenoxy-substituted propyl chain.
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-3-methoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
WYBOTXNKQGURAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis and Reactivity
Quaternary Ammonium Compounds (QACs)
- Example: Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOTPAC) Structure: Combines a quaternary ammonium group with a trimethoxysilyl-propyl chain. Properties: High antimicrobial activity (~98.5% inhibition against S. aureus due to cationic charge disrupting bacterial membranes) and surface adhesion via silane groups . Comparison: Unlike DMOTPAC, 3-(3-Methoxyphenoxy)-propyl chloride lacks a cationic charge, reducing its antimicrobial potency. However, its aromatic methoxyphenoxy group may enhance π-π interactions in drug design or catalysis .
Silane Derivatives
- Example: Trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride (TTPA) Structure: Features a trimethoxysilyl group for covalent bonding to silica surfaces. Applications: Used in ion-exchange materials for solid-phase extraction (e.g., TS materials with 1.26 mmol·g⁻¹ exchange capacity) . Comparison: The methoxyphenoxy group in this compound cannot form siloxane bonds, limiting surface modification applications. However, its chloride group is a better leaving group, favoring nucleophilic substitution reactions in synthetic chemistry .
Methoxy-Substituted Aromatic Compounds
- Example: 1-(3-(o-Methoxyphenyl)propyl)piperidine hydrochloride Structure: Contains a methoxyphenyl group linked to a piperidine moiety. Comparison: Both compounds share aromatic methoxy groups, but this compound’s propyl chloride chain offers greater flexibility for functionalization in drug conjugates or polymer precursors .
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